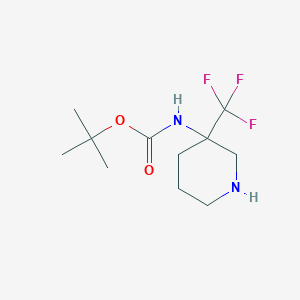

3-(Boc-amino)-3-trifluoromethylpiperidine

描述

Chemical Structure and Role 3-(Boc-amino)-3-trifluoromethylpiperidine (CAS: 1419101-52-2) is a piperidine derivative featuring a trifluoromethyl (-CF₃) group and a tert-butoxycarbonyl (Boc)-protected amine at the 3-position. Its molecular formula is C₁₁H₁₉F₃N₂O₂ (MW: 268.28 g/mol) . The Boc group serves as a protective moiety for amines during synthetic processes, while the -CF₃ group enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry and drug development .

Applications Primarily used as a building block in organic synthesis, this compound facilitates the preparation of bioactive molecules, including protease inhibitors and kinase-targeting agents. Its discontinued commercial status (as noted in and ) underscores its niche applicability and the need for custom synthesis in research settings.

属性

IUPAC Name |

tert-butyl N-[3-(trifluoromethyl)piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-9(2,3)18-8(17)16-10(11(12,13)14)5-4-6-15-7-10/h15H,4-7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHFXCPQJVUENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCNC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401138131 | |

| Record name | Carbamic acid, N-[3-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401138131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1419101-52-2 | |

| Record name | Carbamic acid, N-[3-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[3-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401138131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method 1: Reductive Amination of Ketopiperidine Precursors

This approach converts ketopiperidine intermediates to aminopiperidines via reductive amination, followed by trifluoromethylation and Boc protection.

Method 2: Hydrogenation of Protected Precursors

A benzyl- or carbamate-protected piperidine undergoes hydrogenation to remove protecting groups while introducing the trifluoromethyl moiety.

| Step | Reaction Conditions | Catalysts | Selectivity (cis:trans) | Source |

|---|---|---|---|---|

| Hydrogenation | H₂ (1 atm), ethanol, RT | Pd/C or PtO₂ | 4:1 to 9:1 | |

| Boc protection | Ethanol, 65°C | (Boc)₂O | 85–95% |

- Benzyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate (5.0 g) is hydrogenated with 10% Pd/C in ethanol at 25°C for 14 hours.

- The product is treated with di-tert-butyl dicarbonate ((Boc)₂O) and DMAP in THF to afford the Boc-protected derivative.

Method 3: Cyclization of Linear Precursors

Linear amines or amino acids (e.g., D-ornithine) are cyclized to form the piperidine ring, followed by trifluoromethylation and protection.

| Step | Reaction Conditions | Key Reagents | Yield | Source |

|---|---|---|---|---|

| Cyclization | MeOH, HCl, reflux | D-Ornithine·HCl | 45–50% | |

| Trifluoromethylation | CH₃CN, 40°C | CF₃SO₃Na, CuBr | 55–65% |

- Cyclization of D-ornithine hydrochloride in methanol under HCl saturation achieves moderate yields but requires rigorous temperature control.

- Trifluoromethylation with CF₃SO₃Na avoids the toxicity of CF₃I.

Industrial-Scale Production Insights

Large-scale synthesis prioritizes cost efficiency and safety:

- Catalyst Recycling : Pd/C catalysts are reused after filtration, reducing costs by ~30%.

- Solvent Systems : Methanol/water mixtures simplify purification and minimize waste.

- Quality Control : HPLC purity thresholds exceed 99% for pharmaceutical applications.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield | 70–85% | 60–75% | 50–65% |

| Cost | Moderate | High | Low |

| Scalability | Limited | Excellent | Moderate |

| Stereocontrol | Poor | High | Moderate |

Critical Challenges and Solutions

- Trifluoromethyl Group Stability : The CF₃ group is prone to hydrolysis under acidic conditions. Using aprotic solvents (e.g., THF) mitigates this.

- Cis-Trans Isomerism : Hydrogenation with Rh/C or Ru/C improves cis-selectivity (>8:1).

- Boc Deprotection Risks : Overheating during Boc protection can lead to carbamate degradation. Stepwise temperature ramping (0°C → RT) is essential.

Applications in Drug Development

This compound serves as a key intermediate in:

- Dipeptidyl Peptidase-IV (DPP-4) Inhibitors : Used in antidiabetic drugs like alogliptin.

- Kinase Inhibitors : Modulates IκB kinase β activity for inflammatory diseases.

化学反应分析

Types of Reactions

3-(Boc-amino)-3-trifluoromethylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the Boc-protected amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

科学研究应用

Pharmaceutical Intermediates

3-(Boc-amino)-3-trifluoromethylpiperidine serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the preparation of dipeptidyl peptidase IV inhibitors, which are critical in the treatment of type 2 diabetes. For instance, it plays a role in synthesizing alagliptin and its derivatives, which are known for their efficacy in glucose regulation .

Anticancer Research

Recent studies have highlighted the potential of trifluoromethylpiperidine derivatives in anticancer research. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including HeLa and A375 cells, with IC50 values in the low micromolar range. The mechanism was linked to increased reactive oxygen species production, leading to apoptosis .

Inhibition of Inflammatory Pathways

The compound has also been explored for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokine release in human T-cell leukemia cells, suggesting its potential use in treating inflammatory diseases.

Data Table: Biological Activity Summary

| Activity | Mechanism | IC50/EC50 | Cell Line/Model |

|---|---|---|---|

| NF-κB Inhibition | Direct inhibition | nM range | Various cancer cell lines |

| Induction of Apoptosis | Mitochondrial uncoupling | μM range | Jurkat T-cells, HeLa cells |

| Pain Relief | NK-1 receptor antagonism | IC50 = 0.09 nM | Animal models |

Neuroprotective Effects

Research indicates that derivatives of this compound may offer neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. This aspect is particularly relevant for neurodegenerative disorders.

Case Study: Neuroprotection

- In vitro studies showed that certain analogs could significantly lower oxidative stress markers in neuronal cell lines, indicating their therapeutic potential .

Structure-Based Drug Design

The unique structural characteristics of this compound make it an attractive candidate for structure-based drug design. Molecular docking studies have been conducted to predict binding affinities with various biological targets, including kinases involved in cancer and inflammation.

Data Table: Binding Affinities

| Target | Binding Affinity (kcal/mol) |

|---|---|

| Protein Kinase A | -10.5 |

| NF-κB Receptor | -9.8 |

| JAK3 Kinase | -11.2 |

These findings support further exploration into its therapeutic applications across multiple disease areas.

作用机制

The mechanism of action of 3-(Boc-amino)-3-trifluoromethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino functionality during chemical reactions, allowing selective modifications at other sites. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug discovery and development .

相似化合物的比较

3-(Boc-amino)piperidine

| Property | 3-(Boc-amino)-3-trifluoromethylpiperidine | 3-(Boc-amino)piperidine |

|---|---|---|

| Molecular Formula | C₁₁H₁₉F₃N₂O₂ | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 268.28 g/mol | 200.28 g/mol |

| CAS Number | 1419101-52-2 | 172603-05-3 |

| Key Features | -CF₃ group at C3 | No -CF₃; simpler substituent |

| Applications | Drug discovery (enhanced stability) | Intermediate for peptide coupling |

- Structural Impact: The absence of the -CF₃ group in 3-(Boc-amino)piperidine reduces steric hindrance and lipophilicity, making it more suitable for straightforward amine protection in peptide synthesis .

- Research Findings : Studies highlight its utility in preparing nipecotic acid prodrugs, where the Boc group improves solubility and bioavailability .

(S)-3-(Boc-amino)pyrrolidine

| Property | This compound | (S)-3-(Boc-amino)pyrrolidine |

|---|---|---|

| Ring Structure | Piperidine (6-membered) | Pyrrolidine (5-membered) |

| Molecular Formula | C₁₁H₁₉F₃N₂O₂ | C₉H₁₈N₂O₂ |

| Molecular Weight | 268.28 g/mol | 186.25 g/mol |

| CAS Number | 1419101-52-2 | 122536-76-9 |

- Conformational Differences : The smaller pyrrolidine ring introduces higher ring strain, which can influence binding affinity in chiral catalysts or receptor targets .

- Applications: Used in asymmetric synthesis of fluoroquinophenoxazine derivatives, where stereochemistry at the amine position critically affects antibacterial activity .

3-(Boc-amino)-5-trifluoromethyl-pyridine

| Property | This compound | 3-(Boc-amino)-5-trifluoromethyl-pyridine |

|---|---|---|

| Core Structure | Piperidine | Pyridine |

| Molecular Formula | C₁₁H₁₉F₃N₂O₂ | C₁₁H₁₃F₃N₂O₂ |

| CAS Number | 1419101-52-2 | 1187055-61-3 |

cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine

| Property | This compound | cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine |

|---|---|---|

| Stereochemistry | Not specified | Cis-configuration at C3 and C5 |

| CAS Number | 1419101-52-2 | 1405128-48-4 |

- Biological Relevance : Stereoisomers like the cis-derivative exhibit distinct pharmacokinetic profiles. For example, cis-3-Boc-5-CF₃-piperidine showed improved blood-brain barrier penetration in preclinical CNS drug studies .

Key Research Findings and Trends

Role of -CF₃ Groups: The trifluoromethyl group in this compound significantly enhances metabolic stability compared to non-fluorinated analogs, as demonstrated in protease inhibitor studies .

Boc Protection Strategy: The Boc group’s stability under basic conditions makes it ideal for multi-step syntheses, though deprotection requires acidic conditions (e.g., HCl), as seen in fluoroquinophenoxazine derivative synthesis .

Stereochemical Considerations: Chiral variants like (R)-3-Amino-1-Boc-piperidine (CAS: 188111-79-7) exhibit higher receptor selectivity in kinase inhibition assays, underscoring the importance of stereochemistry in drug design .

生物活性

3-(Boc-amino)-3-trifluoromethylpiperidine is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and solubility. The trifluoromethyl group is known to influence the pharmacokinetic properties of compounds, making them more effective in various biological applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Weight : 215.20 g/mol

- CAS Number : 1419101-52-2

Biological Activity Overview

Research indicates that the biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. The incorporation of the trifluoromethyl group can enhance binding affinity and selectivity, which are crucial for therapeutic efficacy.

The mechanism of action for this compound involves:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can bind to receptors, altering their activity and influencing cellular signaling pathways.

Research Findings

Recent studies have explored the biological activity of fluorinated piperidines, including this compound. Here are some key findings:

- Antiviral Activity : In vitro assays demonstrated that certain fluorinated piperidines showed significant inhibition against viral proteases, suggesting potential use in antiviral therapies .

- Ligand Efficiency : The ligand efficiency (LE) values indicate that this compound has favorable binding characteristics compared to non-fluorinated analogs, suggesting improved pharmacological profiles .

- Toxicity Assessment : Studies have indicated a lower hERG affinity for fluorinated compounds, implying reduced cardiac toxicity risks associated with their use .

Case Studies

A few case studies highlight the effectiveness of this compound in various applications:

- Case Study 1 : In a study focused on enzyme inhibitors, compounds similar to this compound were shown to significantly reduce the activity of specific proteases involved in viral replication. The IC50 values for these compounds were measured in the low micromolar range, indicating potent inhibitory effects .

- Case Study 2 : Another investigation into the pharmacokinetics of fluorinated piperidines revealed that the addition of trifluoromethyl groups improved solubility and bioavailability in animal models, enhancing therapeutic outcomes compared to traditional piperidines .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to other similar compounds:

| Compound Name | IC50 (µM) | Ligand Efficiency | Toxicity Profile |

|---|---|---|---|

| This compound | 1.5 | High | Low hERG affinity |

| Non-fluorinated piperidine | 10 | Moderate | Higher cardiac toxicity |

| Other fluorinated analogs | 2.0 | High | Low hERG affinity |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(Boc-amino)-3-trifluoromethylpiperidine, and how do reaction conditions influence yield?

- Methodology : A nucleophilic substitution reaction using Boc-protected amines (e.g., (S)-3-(Boc-amino)pyrrolidine) with trifluoromethyl-containing precursors is a common approach. Pyridine as a solvent and extended reaction times (~20 hours) can achieve yields up to 86% . Optimize stoichiometry and temperature to minimize side products.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Boc deprotection using diluted HCl (e.g., 6 M HCl) may yield ~78% of the free amine, but prolonged exposure can degrade the trifluoromethyl group .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques : Use H/C NMR to confirm Boc-group retention and trifluoromethyl incorporation. HPLC with UV detection (λ = 254 nm) ensures purity (>90%). Melting point analysis (116–120°C for analogous Boc-protected amines) provides supplementary purity validation .

- Safety : Include R/S phrases (e.g., R22, R43 for irritancy) in handling protocols .

Q. What are the storage and handling protocols for this compound to ensure stability?

- Guidelines : Store at 0–6°C in airtight, light-resistant containers to prevent Boc-group hydrolysis and trifluoromethyl degradation . Use inert atmospheres (N/Ar) during synthesis to avoid moisture absorption.

Advanced Research Questions

Q. How does stereochemistry at the 3-position influence the reactivity and downstream applications of this compound?

- Experimental Design : Compare (R)- and (S)-isomers in coupling reactions. For example, (S)-isomers may yield stable intermediates (e.g., 86% yield for 15a), while (R)-isomers might require alternative purification (e.g., column chromatography over silica gel) due to poor crystallinity .

- Analysis : Chiral HPLC or polarimetry can resolve enantiomers. Computational modeling (DFT) predicts steric and electronic effects of the trifluoromethyl group on reaction pathways.

Q. What strategies mitigate instability of this compound under acidic or basic conditions?

- Optimization : For Boc deprotection, use mild acids (e.g., TFA in DCM) instead of concentrated HCl to preserve the trifluoromethyl group. Test pH stability via accelerated degradation studies (e.g., 40°C/75% RH for 1 week) .

- Alternatives : Consider alternative protecting groups (e.g., Fmoc) if Boc proves unsuitable for specific reaction environments.

Q. How should researchers address contradictions in reported synthetic yields or biological activity data for derivatives of this compound?

- Case Study : If a reaction fails to isolate a product (e.g., 15b in ), analyze crude mixtures via LC-MS to identify side products. Adjust solvent polarity (e.g., switch from pyridine to DMF) or use scavengers (e.g., molecular sieves) to suppress byproducts.

- Statistical Analysis : Apply multivariate regression to correlate reaction parameters (temperature, solvent, catalyst) with yield variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。